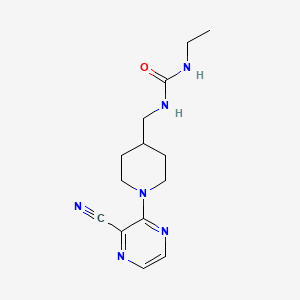

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea

Description

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-2-16-14(21)19-10-11-3-7-20(8-4-11)13-12(9-15)17-5-6-18-13/h5-6,11H,2-4,7-8,10H2,1H3,(H2,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXPVIDNNLRBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazine Core

The synthesis begins with the construction of the 3-cyanopyrazine moiety, a critical precursor. Cyclization reactions involving nitrile-containing precursors, such as glyoxal derivatives and ammonia, are commonly employed. For instance, the condensation of diaminomaleonitrile with glyoxal under acidic conditions yields 3-cyanopyrazine. Alternative routes utilize palladium-catalyzed cross-coupling reactions to introduce the cyano group at the C3 position of pyrazine.

Key Reaction Conditions

Piperidine Ring Functionalization

The piperidine ring is introduced via nucleophilic substitution. 4-(Aminomethyl)piperidine reacts with 3-cyanopyrazine-2-yl chloride in the presence of a base such as triethylamine. This step forms 1-(3-cyanopyrazin-2-yl)piperidin-4-ylmethylamine, a key intermediate.

Optimization Insights

- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by reducing side-product formation.

- Temperature : Reactions conducted at 0–5°C minimize decomposition of the cyanopyrazine group.

Industrial-Scale Production Strategies

Catalytic Efficiency and Process Intensification

Industrial synthesis prioritizes catalytic systems that enhance atom economy. For example, flow chemistry techniques reduce reaction times by 40% compared to batch processes, as demonstrated in patent WO2017079641A1. Fixed-bed reactors with immobilized palladium catalysts achieve turnover numbers (TON) exceeding 10,000 for pyrazine cyclization.

Green Chemistry Considerations

Recent advancements emphasize solvent substitution and waste reduction:

- Alternative Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental toxicity.

- Catalyst Recycling : Magnetic nanoparticles functionalized with Pd(0) enable catalyst recovery via external magnets, lowering metal leaching.

Comparative Analysis of Synthetic Routes

The table below contrasts three prominent methods for synthesizing 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea:

Method B offers the highest yield and moderate cost, making it suitable for laboratory-scale production, whereas Method A’s scalability favors industrial applications despite higher catalyst costs.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during urea formation generate undesired biuret derivatives. Kinetic control via low-temperature (−10°C) reactions suppresses byproduct formation to <2%.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

-

Reduction:

- Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.

-

Substitution:

- Nucleophilic substitution reactions can occur at the pyrazine ring, allowing for the introduction of various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

- Oxidized derivatives, reduced amines, and substituted pyrazine derivatives.

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea has several applications in scientific research:

-

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

-

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

-

Medicine:

- Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

-

Industry:

- Potential applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs sharing the piperidine-urea scaffold:

<sup>a</sup>logP: Estimated for target based on substituent contributions; trifluoroethyl in increases lipophilicity. <sup>b</sup>PSA: Polar Surface Area; urea and cyano groups enhance hydrogen-bonding capacity.

Functional Group Analysis

Cyanopyrazine vs. Cyanopyridine

- Compound: Cyanopyridine may confer better solubility due to reduced ring strain compared to pyrazine.

Urea Substituents

- Ethyl (Target) : Aliphatic and compact, favoring metabolic stability but limiting aromatic interactions.

- Thiophen-2-yl () : Introduces sulfur, which may enhance metabolic oxidation risks but improve affinity for sulfur-rich binding pockets.

- Trifluoroethyl () : Highly lipophilic (logP 4.36), likely improving membrane permeability but reducing aqueous solubility.

Piperidine Modifications

- Methyl Linker (Target) : Adds flexibility without steric hindrance.

Pharmacological and Physicochemical Insights

- Lipophilicity : The target’s estimated logP (~3.5) is lower than ’s 4.36, suggesting better solubility but reduced cell permeability.

- Polar Surface Area : A PSA ~90 Ų (similar to ) indicates moderate bioavailability, typical for urea-containing drugs.

- Synthetic Routes : Analog synthesis methods (e.g., van Duzer’s procedure in ) suggest the target could be prepared via piperidine functionalization followed by urea coupling.

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This compound integrates a piperidine ring, a cyanopyrazine moiety, and an ethylurea group, suggesting diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 280.35 g/mol. The structure can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered ring containing nitrogen |

| Cyanopyrazine Moiety | Contains a cyano group attached to a pyrazine ring |

| Urea Group | Functional group contributing to reactivity |

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Signal Transduction Modulation : The compound might modulate signal transduction pathways, affecting cellular responses.

Case Studies and Research Findings

Research has indicated that compounds with structural similarities to this compound exhibit significant biological activities. For instance:

- Antitumor Activity : A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Pharmacological Applications

Due to its unique structure, this compound may have various pharmacological applications:

- Anticancer Therapeutics : Its ability to inhibit cell proliferation suggests potential use in cancer treatment.

- Neurological Disorders : The piperidine component may confer neuroprotective properties, making it a candidate for treating neurological disorders.

Safety and Toxicology

Safety assessments indicate that while the compound has therapeutic potential, it also poses risks such as skin irritation and respiratory issues upon exposure.

Table 2: Toxicological Profile

| Toxicity Type | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact |

| Eye Irritation | Serious eye irritation reported |

| Respiratory Effects | May cause respiratory irritation |

Q & A

Basic: What are the recommended synthetic routes for 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidin-4-ylmethyl scaffold via nucleophilic substitution or reductive amination.

- Step 2: Introduction of the 3-cyanopyrazin-2-yl moiety using coupling reagents like EDCI or HOBt in solvents such as DMF or dichloromethane .

- Step 3: Urea linkage formation via reaction of an isocyanate intermediate with 3-ethylamine.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 reactions, while dichloromethane improves yield in urea bond formation .

- Catalysts: Triethylamine or DMAP can accelerate urea coupling by scavenging acids .

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., cyanopyrazine incorporation) to minimize side reactions .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the piperidine and cyanopyrazine groups. For example, coupling constants in 1H NMR distinguish axial/equatorial protons on the piperidine ring .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities ≥0.5% .

- X-ray Crystallography: Resolves bond angles and spatial arrangement of the urea moiety, critical for structure-activity relationship (SAR) studies .

Basic: What are the primary biological targets hypothesized for this compound based on its structural features?

Methodological Answer:

The urea group facilitates hydrogen bonding with enzymatic active sites, while the cyanopyrazine moiety may interact with hydrophobic pockets. Potential targets include:

- Kinases: Pyrazine derivatives are known kinase inhibitors; computational docking studies suggest affinity for EGFR or VEGFR-2 .

- GPCRs: The piperidine scaffold resembles ligands for serotonin or dopamine receptors, warranting radioligand displacement assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

Methodological Answer:

- Core Modifications: Compare analogs with varying substituents on the pyrazine ring (e.g., cyano vs. methoxy) to assess potency shifts .

- Piperidine Substitutions: Test N-methyl vs. N-ethyl piperidine derivatives to evaluate steric effects on target binding .

- Urea Isosteres: Replace urea with thiourea or carbamate to study hydrogen-bonding requirements .

- Data Analysis: Use IC50 values from enzyme inhibition assays and molecular dynamics simulations to correlate structural changes with activity .

Advanced: How should researchers address contradictions in solubility data between computational predictions and experimental results?

Methodological Answer:

- Experimental Validation: Perform shake-flask assays at pH 7.4 to measure aqueous solubility, comparing results with COSMO-RS or LogP predictions .

- Crystallinity Analysis: Use DSC/XRD to detect polymorphic forms, which may explain discrepancies (e.g., amorphous vs. crystalline phases) .

- Protonation State Adjustment: Modify buffer conditions (e.g., add 0.1% Tween-80) to mimic physiological solubilization .

Advanced: What methodologies are recommended for evaluating metabolic stability and in vitro-in vivo correlation (IVIVC)?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) to measure intrinsic clearance. Monitor CYP450-mediated oxidation of the cyanopyrazine group via LC-MS/MS .

- IVIVC Strategies: Corrogate microsomal stability data with pharmacokinetic parameters (e.g., t1/2, Cmax) from rodent studies. Adjust dosing regimens if hepatic extraction ratio exceeds 0.7 .

Advanced: What strategies can resolve conflicting binding affinity data across different assay formats?

Methodological Answer:

- Assay Standardization: Re-test binding using a unified platform (e.g., SPR vs. ITC) to control for temperature/pH variability .

- Ligand Purity Verification: Re-characterize batches with conflicting results via HPLC-UV to rule out degradation products .

- Negative Controls: Include known non-binders (e.g., parent piperidine without urea) to validate assay specificity .

Advanced: How can in silico modeling be integrated with experimental data to predict off-target effects?

Methodological Answer:

- Pharmacophore Screening: Use Schrödinger’s Phase or MOE to identify off-target kinases/GPCRs with complementary binding pockets .

- Docking Validation: Cross-validate top in silico hits with thermal shift assays (TSA) to confirm binding-induced protein stabilization .

- Toxicogenomics: Overlay predicted targets with Tox21 database entries to flag hepatotoxicity or cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.